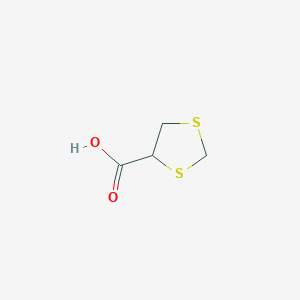
1,3-Dithiolane-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dithiolane-4-carboxylic acid is a sulfur-containing heterocyclic compound. It is characterized by a five-membered ring structure with two sulfur atoms and a carboxylic acid functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dithiolane-4-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . This reaction forms the dithiolane ring structure. Another method involves the treatment of cyanoacetamides with carbon disulfide and sodium ethoxide to yield ketene dithioacetals, which can be further processed to form 1,3-dithiolane derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned chemical reactions. The choice of catalyst and reaction conditions can be optimized to maximize yield and purity. The use of solvent-free conditions and recyclable catalysts can also enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dithiolane-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) . Reduction reactions can be carried out using hydrogen gas in the presence of nickel or rhodium catalysts .
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4
Substitution: Nucleophiles like RLi, RMgX, RCuLi; Electrophiles like RCOCl, RCHO, CH3I
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions can produce thiols or thioethers .
Wissenschaftliche Forschungsanwendungen
1,3-Dithiolane-4-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,3-dithiolane-4-carboxylic acid involves its interaction with molecular targets such as thioredoxin reductase. This enzyme plays a crucial role in maintaining cellular redox balance by catalyzing the reduction of thioredoxin. Inhibition of thioredoxin reductase can disrupt redox homeostasis, leading to oxidative stress and cell death . The presence of an accessible and activated double bond in the compound’s structure enhances its inhibitory activity .
Vergleich Mit ähnlichen Verbindungen
1,3-Dithiolane-4-carboxylic acid can be compared with other similar compounds, such as 1,2-dithiolane-4-carboxylic acid (asparagusic acid) and 1,3-dithiane. These compounds share similar ring structures but differ in their chemical properties and applications .
1,2-Dithiolane-4-carboxylic acid (Asparagusic acid): Found in asparagus, known for its distinctive odor and potential health benefits.
1,3-Dithiane: Used as a protective group in organic synthesis, particularly for carbonyl compounds.
Eigenschaften
CAS-Nummer |
89281-65-2 |
|---|---|
Molekularformel |
C4H6O2S2 |
Molekulargewicht |
150.2 g/mol |
IUPAC-Name |
1,3-dithiolane-4-carboxylic acid |
InChI |
InChI=1S/C4H6O2S2/c5-4(6)3-1-7-2-8-3/h3H,1-2H2,(H,5,6) |
InChI-Schlüssel |
INCIBACLQZKNAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(SCS1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















